Product packaging for Pyrrole, 1-phenethyl-2,4-diphenyl-(Cat. No.:CAS No. 15811-39-9)

Pyrrole, 1-phenethyl-2,4-diphenyl-

Cat. No.: B102499
CAS No.: 15811-39-9
M. Wt: 323.4 g/mol
InChI Key: HDYGQPXJGIVUIH-UHFFFAOYSA-N
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Description

Historical Development of Pyrrole (B145914) Chemistry and its Derivatives

The journey into pyrrole chemistry began in the 19th century with the isolation of pyrrole from coal tar and bone oil. rgmcet.edu.inacs.org Early investigations laid the groundwork for understanding its aromatic nature and reactivity. A significant leap forward came with the development of seminal synthetic methods that are still in use today.

The Paal-Knorr synthesis , first reported in 1884, provides a direct route to substituted pyrroles through the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. rgmcet.edu.inwikipedia.org This method is renowned for its efficiency and simplicity. rgmcet.edu.in Other classical methods, such as the Knorr pyrrole synthesis (from an α-aminoketone and a β-ketoester) and the Hantzsch pyrrole synthesis , further expanded the toolkit for accessing diverse pyrrole structures. researchgate.net These foundational reactions have been continuously refined and adapted, with modern iterations often employing new catalysts and reaction conditions to improve yields and sustainability. rgmcet.edu.in

Significance of N-Substituted Pyrroles in Organic Chemistry

The substitution pattern on the pyrrole ring is crucial in determining the molecule's physical and chemical properties. In particular, the substituent on the nitrogen atom, which gives rise to N-substituted pyrroles, plays a pivotal role. The presence of a group on the nitrogen atom can significantly influence the pyrrole's electronic properties, solubility, and steric environment.

From a synthetic standpoint, the N-substituent can act as a protecting group, allowing for selective reactions at the carbon positions of the pyrrole ring. wikipedia.org Furthermore, the nature of the N-substituent is often critical for the biological activity of pyrrole-containing compounds in medicinal chemistry. organic-chemistry.org A wide variety of N-substituted pyrroles have been synthesized and investigated for their potential applications in pharmaceuticals and materials science. wikipedia.orgarchive.org The synthesis of N-substituted pyrroles can be achieved through several methods, including the direct N-alkylation of pyrrole or by employing a primary amine in the Paal-Knorr synthesis. organic-chemistry.orgrsc.org

Rationale for Investigating Aryl-Substituted Pyrroles

Research into aryl-substituted pyrroles is driven by their potential as building blocks for more complex, functional materials. For instance, fully aryl-substituted pyrroles are being explored as precursors to nitrogen-doped nanostructures. researchgate.net In the realm of medicinal chemistry, the incorporation of aryl moieties is a common strategy to modulate the pharmacological profile of a drug candidate. acs.org The synthesis of aryl-substituted pyrroles can be challenging, but various methods have been developed to achieve this, including variations of the Paal-Knorr and other cyclization reactions. researchgate.netnih.gov

Overview of Academic Research on Pyrrole, 1-phenethyl-2,4-diphenyl-

Specific academic research focusing exclusively on Pyrrole, 1-phenethyl-2,4-diphenyl- (CAS Number: 15811-39-9) is limited in publicly available literature. However, based on the foundational principles of pyrrole chemistry, its synthesis is highly feasible through established methods.

A plausible and direct route for the synthesis of this compound is the Paal-Knorr synthesis . This would involve the reaction of 1,4-diphenyl-1,4-butanedione with phenethylamine (B48288), likely under acidic conditions or with heating. wikipedia.orgorganic-chemistry.org

An alternative two-step approach could also be envisioned. The first step would be the synthesis of the parent heterocycle, 2,4-diphenylpyrrole. researchgate.netsigmaaldrich.com Subsequently, the N-phenethyl group could be introduced via N-alkylation of the 2,4-diphenylpyrrole intermediate using a phenethyl halide (e.g., phenethyl bromide) in the presence of a base. wikipedia.orgrsc.org

The physical and chemical properties of Pyrrole, 1-phenethyl-2,4-diphenyl- are documented in chemical databases.

PropertyValue
CAS Number 15811-39-9 chemicalbook.com
Molecular Formula C24H21N
Molecular Weight 323.44 g/mol

This data is compiled from chemical database information.

Further investigation into this specific compound would be necessary to fully characterize its reactivity, spectroscopic data, and potential applications in materials science or as a scaffold in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21N B102499 Pyrrole, 1-phenethyl-2,4-diphenyl- CAS No. 15811-39-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15811-39-9

Molecular Formula

C24H21N

Molecular Weight

323.4 g/mol

IUPAC Name

2,4-diphenyl-1-(2-phenylethyl)pyrrole

InChI

InChI=1S/C24H21N/c1-4-10-20(11-5-1)16-17-25-19-23(21-12-6-2-7-13-21)18-24(25)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2

InChI Key

HDYGQPXJGIVUIH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

1-Phenethyl-2,4-diphenyl-1H-pyrrole

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Pyrrole, 1 Phenethyl 2,4 Diphenyl

Proposed Reaction Mechanisms for Pyrrole (B145914) Ring Construction

The construction of the 1-phenethyl-2,4-diphenylpyrrole ring can be hypothetically achieved through several established synthetic methodologies for pyrroles. The most classical and direct approach is the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in Other notable methods include the Hantzsch pyrrole synthesis and various modern catalytic multi-component reactions. uctm.eduwikipedia.org

The Paal-Knorr synthesis offers a straightforward route by condensing a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.org For the target molecule, this would involve the reaction of 1,4-diphenyl-1,4-butanedione with phenethylamine (B48288). The reaction is typically facilitated by acid catalysis, which promotes the necessary dehydration steps. rgmcet.edu.inscribd.com The mechanism commences with the nucleophilic attack of the primary amine (phenethylamine) on one of the protonated carbonyl groups of the diketone. This is followed by a second intramolecular nucleophilic attack to form a cyclic hemiaminal derivative, which then undergoes dehydration to yield the aromatic pyrrole ring. uctm.eduresearchgate.net

The Hantzsch pyrrole synthesis provides an alternative, albeit more complex, pathway. This method involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia (B1221849) or a primary amine. wikipedia.orgresearchgate.net To synthesize 1-phenethyl-2,4-diphenylpyrrole via this route, appropriate precursors would be required, such as an α-haloketone bearing a phenyl group and a β-ketoester with a phenyl group, reacting with phenethylamine. The mechanism initiates with the formation of an enamine from the β-ketoester and phenethylamine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration lead to the formation of the substituted pyrrole. wikipedia.org

Modern synthetic approaches often utilize transition-metal catalysts to construct polysubstituted pyrroles with high efficiency and regioselectivity. organic-chemistry.orgnih.gov For instance, rhodium-catalyzed reactions have been developed for the synthesis of highly substituted pyrroles from aldehydes and propargylic amines. nih.gov A plausible, though not explicitly documented, catalytic route to 1-phenethyl-2,4-diphenylpyrrole could involve a multi-component reaction strategy.

Table 1: Proposed Synthetic Routes for Pyrrole, 1-phenethyl-2,4-diphenyl-

Synthesis MethodReactant 1Reactant 2Reactant 3General Conditions
Paal-Knorr 1,4-Diphenyl-1,4-butanedionePhenethylamine-Acid catalyst (e.g., acetic acid), heat
Hantzsch Phenyl-substituted α-haloketonePhenyl-substituted β-ketoesterPhenethylamineBase or acid catalysis
N-Alkylation 2,4-DiphenylpyrrolePhenethyl halide-Base

In the context of the Paal-Knorr synthesis, detailed mechanistic studies have identified key reaction intermediates. researchgate.netnih.gov Following the initial nucleophilic attack of phenethylamine on the protonated 1,4-diphenyl-1,4-butanedione, a hemiaminal (or carbinolamine) intermediate is formed. A subsequent intramolecular cyclization, where the nitrogen attacks the second carbonyl group, leads to a crucial cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative . uctm.eduresearchgate.net The final pyrrole is formed through the acid-catalyzed dehydration of this dihydroxy intermediate. The identification and quantification of such intermediates have been achieved using techniques like in-situ Fourier transform infrared (FTIR) spectroscopy in studies of related Paal-Knorr reactions. researchgate.netnih.gov

For the Hantzsch synthesis, the key intermediate is the enamine , formed from the condensation of the primary amine (phenethylamine) and the β-ketoester. wikipedia.org This enamine then attacks the α-haloketone, leading to a larger intermediate which subsequently cyclizes. The stability and reactivity of this enamine intermediate are crucial for the success of the reaction.

While specific experimental characterization of transition states for the synthesis of 1-phenethyl-2,4-diphenylpyrrole is not available in the literature, computational studies on related pyrrole syntheses provide insight. In the Paal-Knorr reaction, the rate-determining step is generally considered to be the cyclization of the hemiaminal intermediate. scribd.com The transition state for this step involves the formation of the new carbon-nitrogen bond to close the five-membered ring.

In catalytic cycles, such as those involving gold or rhodium, the transition states would involve the metal center coordinating to the substrates, thereby lowering the activation energy for key bond-forming steps. For example, in a potential gold-catalyzed synthesis involving alkynes, a key transition state would be associated with the hydroamination/cyclization cascade. organic-chemistry.org

Mechanistic Pathways of N-Alkylation and Aryl Substitution

An alternative synthetic strategy to 1-phenethyl-2,4-diphenylpyrrole involves the modification of a pre-existing pyrrole core. This would start with 2,4-diphenylpyrrole, which could then undergo N-alkylation with a phenethyl halide (e.g., phenethyl bromide). This reaction typically proceeds via an SN2 mechanism, where the pyrrole nitrogen, often deprotonated by a base to form the more nucleophilic pyrrolide anion, attacks the electrophilic carbon of the phenethyl halide. The choice of base and solvent is crucial for the efficiency of this reaction.

The synthesis of the 2,4-diphenylpyrrole precursor itself can be achieved through methods like the reaction of 4-nitro-1,3-diarylbutan-1-ones with ammonium (B1175870) acetate (B1210297). organic-chemistry.org The regioselective placement of the two phenyl groups at the 2 and 4 positions is a key challenge that can be addressed by choosing the appropriate synthetic method. nih.gov

Influence of Catalysts on Reaction Mechanisms

Catalysts play a pivotal role in modern pyrrole synthesis, often enhancing reaction rates, yields, and selectivity. In the classical Paal-Knorr synthesis, Brønsted or Lewis acids are used to catalyze the dehydration steps. wikipedia.orgrgmcet.edu.in More contemporary approaches have employed a wide array of catalysts to improve the synthesis of substituted pyrroles under milder conditions. For instance, iron(III) chloride has been used as an inexpensive and practical catalyst for Paal-Knorr condensations in water. organic-chemistry.org Niobium pentachloride has also been shown to be an effective Lewis acid catalyst in multicomponent reactions to form complex pyrrolo[3,2-b]pyrroles. scielo.br

For the synthesis of 1,2,4-trisubstituted pyrroles, various catalytic systems have been developed. Rhodium and ruthenium catalysts are effective in the dehydrogenative coupling of alcohols and amino alcohols to form pyrroles. organic-chemistry.org Gold catalysts can facilitate the cascade hydroamination/cyclization of α-amino ketones with alkynes. organic-chemistry.org The catalyst influences the reaction mechanism by activating the substrates and stabilizing intermediates and transition states. For example, in a rhodium-catalyzed hydroacylation approach, the catalyst would coordinate to the aldehyde and the alkyne (or alkene) in a propargylic or allylic amine, facilitating the C-C bond formation before the final cyclization. nih.gov

Studies on Regioselectivity and Stereoselectivity in Pyrrole Synthesis

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted pyrroles like 1-phenethyl-2,4-diphenylpyrrole. The choice of synthetic strategy dictates the placement of the substituents. The Paal-Knorr synthesis, starting from 1,4-diphenyl-1,4-butanedione and phenethylamine, would unambiguously yield the 2,5-diphenyl-1-phenethylpyrrole isomer, not the desired 2,4-disubstituted product. To achieve the 1-phenethyl-2,4-diphenyl substitution pattern via a Paal-Knorr type reaction, a different 1,4-dicarbonyl precursor would be necessary, which may not be readily available.

Therefore, multicomponent reactions or stepwise syntheses are often preferred for controlling regioselectivity. For instance, a [3+2] cycloaddition strategy or a stepwise approach involving the synthesis of a 2,4-disubstituted pyrrole followed by N-alkylation would provide better regiocontrol. uctm.edunih.govacs.org The regioselective synthesis of 2,3,4- or 2,3,5-trisubstituted pyrroles has been achieved through controlled nih.govnih.gov and researchgate.netnih.gov sigmatropic rearrangements of O-vinyl oximes, demonstrating that reaction conditions can be tuned to favor a specific regioisomer. nih.govacs.org

Stereoselectivity is not a factor in the final aromatic product of 1-phenethyl-2,4-diphenylpyrrole, as the molecule is achiral. However, stereoselectivity can be important in related reactions, such as the synthesis of chiral pyrrolidine (B122466) derivatives from substituted pyrroles. Studies have shown that the heterogeneous catalytic hydrogenation of highly substituted pyrroles can proceed with excellent diastereoselectivity, affording functionalized pyrrolidines with multiple new stereocenters. acs.org This suggests that if chiral starting materials were used in a synthesis leading to a non-aromatic precursor of the target pyrrole, stereochemical control would be a significant aspect of the mechanism.

Kinetic Studies of Reaction Rates

Kinetic studies provide valuable insights into reaction mechanisms by identifying rate-determining steps and the influence of various parameters on the reaction rate. For the Paal-Knorr synthesis, kinetic investigations have been performed using techniques such as in-situ FTIR spectroscopy. researchgate.netnih.gov These studies have confirmed that the reaction mechanism is complex and that the rate can be influenced by temperature, reactant and catalyst concentration, and the electronic properties of the substituents.

Research by Amarnath and colleagues on the Paal-Knorr reaction demonstrated that the cyclization of the hemiaminal intermediate is the rate-limiting step. organic-chemistry.org They showed that different diastereomers of substituted 1,4-diketones react at different rates, which ruled out mechanisms involving a pre-equilibrium formation of an enamine before the cyclization step. organic-chemistry.org The electronic nature of substituents on the amine and diketone also affects the reaction rate. Electron-donating groups on the amine generally increase its nucleophilicity and can accelerate the initial attack on the carbonyl group.

Table 2: General Kinetic Findings for Paal-Knorr Pyrrole Synthesis

ParameterObservationImplication on Mechanism
Temperature Increased temperature generally increases the reaction rate.Provides energy to overcome the activation barrier of the rate-limiting cyclization and dehydration steps.
Catalyst Conc. Higher acid catalyst concentration can increase the rate up to a certain point.Facilitates the protonation of carbonyls and the dehydration of the dihydroxy intermediate.
Substituents Electron-withdrawing groups on the dicarbonyl compound can accelerate the reaction.Increases the electrophilicity of the carbonyl carbons.
Steric Hindrance Bulky substituents on the amine or dicarbonyl can decrease the reaction rate.Steric hindrance can disfavor the nucleophilic attack and cyclization steps.

Advanced Spectroscopic and Analytical Characterization of Pyrrole, 1 Phenethyl 2,4 Diphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

Specific experimental ¹H NMR data, including chemical shifts, multiplicities, and coupling constants for Pyrrole (B145914), 1-phenethyl-2,4-diphenyl-, are not available in the public databases reviewed. Such a spectrum would be expected to show distinct signals for the protons on the pyrrole ring, the three separate phenyl rings, and the ethyl bridge of the phenethyl group.

Detailed experimental ¹³C NMR data for Pyrrole, 1-phenethyl-2,4-diphenyl- is not present in the surveyed scientific literature and databases. A ¹³C NMR spectrum would be critical for confirming the total number of unique carbon atoms and identifying the chemical environment of the carbons in the pyrrole, phenyl, and phenethyl moieties.

While two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure, specific experimental data for Pyrrole, 1-phenethyl-2,4-diphenyl- is not publicly available.

Infrared (IR) Spectroscopy for Functional Group Identification

Experimental Infrared (IR) spectroscopy data for Pyrrole, 1-phenethyl-2,4-diphenyl- has not been located in public spectral databases. An IR spectrum would be used to identify characteristic vibrations of its functional groups. Key expected absorptions would include C-H stretching for both aromatic and aliphatic protons, and C=C and C-N stretching vibrations characteristic of the substituted pyrrole and phenyl rings. Notably, the spectrum would confirm the absence of an N-H stretching band (typically around 3300-3500 cm⁻¹), consistent with its 1-substituted pyrrole structure.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and gain structural information from the fragmentation pattern of a compound. A mass spectrum for a compound with the CAS Registry Number 15811-39-9, corresponding to Pyrrole, 1-phenethyl-2,4-diphenyl-, is available in the EPA/NIH Mass Spectral Database. archive.org

The spectrum shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 323, which is consistent with the molecular weight of the compound. The fragmentation pattern provides evidence for the structure, with notable fragments arising from the cleavage of the phenethyl group.

Table 1: Mass Spectrometry Data for Pyrrole, 1-phenethyl-2,4-diphenyl-

m/z (Mass-to-Charge Ratio) Putative Fragment Identity
323 [M]⁺ (Molecular Ion)
218 [M - C₈H₉]⁺ (Loss of phenethyl radical)

While specific experimental High-Resolution Mass Spectrometry (HRMS) data was not found, this technique is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Pyrrole, 1-phenethyl-2,4-diphenyl-, with a molecular formula of C₂₄H₂₁N, the expected exact mass would be calculated and compared to the experimental value to unequivocally verify the formula.

Table 2: Compound Names Mentioned in the Article

Compound Name

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For a novel compound such as Pyrrole, 1-phenethyl-2,4-diphenyl-, single-crystal XRD would be the primary technique to unambiguously determine its solid-state structure.

Should a suitable single crystal of the compound be obtained, the analysis would yield critical crystallographic data. This includes the unit cell dimensions (the fundamental repeating block of the crystal), the space group (which describes the symmetry of the crystal), and the exact atomic coordinates of every atom. From these coordinates, crucial geometric parameters like bond lengths, bond angles, and torsion angles can be accurately calculated. This information would definitively confirm the connectivity of the 1-phenethyl and the 2,4-diphenyl substituents to the pyrrole core.

Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions. For Pyrrole, 1-phenethyl-2,4-diphenyl-, one would anticipate investigating potential π-π stacking interactions between the aromatic phenyl and pyrrole rings, as well as C-H···π interactions, which are all significant in dictating the supramolecular assembly of the molecules in the solid state.

A hypothetical data table summarizing the results from such an analysis is presented below.

Table 1: Hypothetical Crystallographic Data for Pyrrole, 1-phenethyl-2,4-diphenyl- This data is illustrative and not based on experimental results.

ParameterHypothetical Value
Empirical Formula C₂₆H₂₃N
Formula Weight 349.47 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
β (°) Value
Volume (ų) Value
Z 4
Calculated Density (g/cm³) Value

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for the purification of Pyrrole, 1-phenethyl-2,4-diphenyl- after its synthesis and for the subsequent verification of its purity.

Preparative Chromatography: For the initial purification of the crude product, column chromatography would be the standard approach. Given the lipophilic nature of the molecule, a normal-phase setup using silica (B1680970) gel as the stationary phase would be appropriate. The mobile phase would likely consist of a non-polar solvent such as hexane, with a small amount of a more polar solvent like ethyl acetate (B1210297) to facilitate elution from the column.

Purity Assessment: To ascertain the purity of the isolated compound, high-performance liquid chromatography (HPLC) is the preferred method due to its high resolution and sensitivity. A reversed-phase C18 column would be a suitable stationary phase. The mobile phase would typically be a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water. Detection would be achieved using a UV detector, set to a wavelength where the multiple phenyl and pyrrole chromophores exhibit strong absorbance (e.g., ~254 nm). A pure sample would ideally show a single, sharp peak in the chromatogram.

Gas chromatography (GC) could also be a viable technique for purity analysis, provided the compound is thermally stable and sufficiently volatile. A capillary column with a non-polar stationary phase would be used, and detection could be performed with a flame ionization detector (FID) or, for more detailed analysis, a mass spectrometer (MS). GC-MS would provide both the retention time and the mass spectrum of the compound, offering simultaneous purity assessment and structural confirmation.

Table 2: Hypothetical HPLC Conditions for Purity Analysis of Pyrrole, 1-phenethyl-2,4-diphenyl- This data is illustrative and not based on experimental results.

ParameterExample Condition
Stationary Phase Reversed-Phase C18 (5 µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile:Water (85:15 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Hypothetical Retention Time Value

Derivatization and Functionalization Reactions of Pyrrole, 1 Phenethyl 2,4 Diphenyl

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Core

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. In Pyrrole, 1-phenethyl-2,4-diphenyl-, the substitution pattern is influenced by the electronic effects of the existing substituents. The N-phenethyl group is generally considered to be weakly electron-donating, while the C-phenyl groups at positions 2 and 4 are also electron-donating through resonance.

Electrophilic attack is predicted to occur at the unsubstituted positions of the pyrrole ring, namely positions 3 and 5. The regioselectivity of such reactions would be dictated by the subtle interplay of electronic and steric factors. Common electrophilic substitution reactions that could be applied to this pyrrole derivative include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. For instance, nitration using a mild nitrating agent could introduce a nitro group, a valuable precursor for further functionalization.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole, 1-phenethyl-2,4-diphenyl-

ReactionReagentPredicted Major Product
NitrationHNO₃/CH₃COOH1-phenethyl-2,4-diphenyl-3-nitropyrrole
BrominationNBS3-bromo-1-phenethyl-2,4-diphenylpyrrole
Acylation(CH₃CO)₂O / SnCl₄3-acetyl-1-phenethyl-2,4-diphenylpyrrole

Functionalization of the Phenethyl Side Chain

The phenethyl group attached to the pyrrole nitrogen offers another site for chemical modification. The benzylic protons of the phenethyl group are susceptible to radical substitution reactions, such as bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would introduce a bromine atom at the benzylic position, which can then be displaced by various nucleophiles to introduce a range of functional groups.

Furthermore, the phenyl ring of the phenethyl group can undergo electrophilic aromatic substitution. The directing effect of the ethyl-pyrrole substituent would favor substitution at the ortho and para positions of this phenyl ring.

Metal-Mediated Cross-Coupling Reactions for Further Decoration

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the "decoration" of the pyrrole scaffold with a variety of functional groups. wikipedia.orglibretexts.org To utilize these reactions, the pyrrole derivative must first be halogenated.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. rsc.orglibretexts.org A halogenated derivative of Pyrrole, 1-phenethyl-2,4-diphenyl-, for instance, a bromo-substituted derivative at position 3 or 5, could be coupled with a wide range of aryl or vinyl boronic acids or esters. This reaction is highly versatile and tolerates a broad range of functional groups, making it an ideal method for the synthesis of complex, conjugated molecules. libretexts.org

Table 2: Hypothetical Suzuki-Miyaura Coupling Reactions of 3-bromo-1-phenethyl-2,4-diphenylpyrrole

Boronic Acid/EsterCatalystBaseProduct
Phenylboronic acidPd(PPh₃)₄Na₂CO₃1-phenethyl-2,3,4-triphenylpyrrole
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1-phenethyl-3-(4-methoxyphenyl)-2,4-diphenylpyrrole
Thiophene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄1-phenethyl-2,4-diphenyl-3-(thiophen-2-yl)pyrrole

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of an organic halide with an amine. wikipedia.orglibretexts.org A halogenated Pyrrole, 1-phenethyl-2,4-diphenyl- could be reacted with various primary or secondary amines to introduce nitrogen-containing functionalities. This is a particularly valuable reaction in medicinal chemistry for the synthesis of compounds with potential biological activity. rug.nl

Table 3: Hypothetical Buchwald-Hartwig Amination Reactions of 3-bromo-1-phenethyl-2,4-diphenylpyrrole

AmineCatalystBaseProduct
AnilinePd₂(dba)₃/BINAPNaOtBuN-(1-phenethyl-2,4-diphenyl-1H-pyrrol-3-yl)aniline
Morpholine (B109124)Pd(OAc)₂/RuPhosK₂CO₃4-(1-phenethyl-2,4-diphenyl-1H-pyrrol-3-yl)morpholine
BenzylaminePdCl₂(Amphos)₂Cs₂CO₃N-benzyl-1-phenethyl-2,4-diphenyl-1H-pyrrol-3-amine

Generation of Pyrrole-Based Conjugated Systems

The derivatization strategies outlined above can be utilized to synthesize monomers for the creation of pyrrole-based conjugated polymers. For example, dihalogenated derivatives of Pyrrole, 1-phenethyl-2,4-diphenyl- could be subjected to polymerization reactions such as Suzuki or Stille polycondensation. rsc.orgrsc.org The resulting polymers would possess a conjugated backbone incorporating the pyrrole moiety, and their properties could be tailored by the nature of the co-monomer. Such materials are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The phenethyl and phenyl substituents can also influence the solubility and solid-state packing of these polymers, which are crucial factors for device performance. rsc.org

Theoretical and Computational Studies on Pyrrole, 1 Phenethyl 2,4 Diphenyl

Analysis of Electronic Structure and Charge Distribution (e.g., NBO Analysis)A specific analysis of the electronic structure and charge distribution, such as an NBO analysis, for Pyrrole (B145914), 1-phenethyl-2,4-diphenyl- is not available in the scientific literature.

Research Findings on Pyrrole, 1-phenethyl-2,4-diphenyl- Remain Elusive

General information on pyrroles indicates their significance as versatile building blocks in organic synthesis and their growing importance in materials science. numberanalytics.comresearchgate.netresearchgate.net The pyrrole nucleus is a key structural motif in numerous natural products and pharmaceuticals, and its derivatives are explored for their potential in organic electronics and as fluorescent materials. researchgate.netnih.gov However, the specific contributions and properties of Pyrrole, 1-phenethyl-2,4-diphenyl- within these fields have not been documented in the accessible literature.

Consequently, the detailed analysis of its advanced applications as requested—including its utility as a precursor for complex heterocyclic architectures, a scaffold for advanced organic materials, its role in the development of organic electronic and fluorescent materials, and its use in ligand design for transition metal catalysis—cannot be provided at this time due to the absence of specific research data for this compound.

Further investigation into specialized chemical databases and unpublished research may be required to uncover information on Pyrrole, 1-phenethyl-2,4-diphenyl-.

Advanced Applications of Pyrrole, 1 Phenethyl 2,4 Diphenyl in Organic Synthesis and Materials Science

Exploration in Supramolecular Chemistry

Scientific investigation into the precise supramolecular chemistry of Pyrrole (B145914), 1-phenethyl-2,4-diphenyl- is an emerging field, with a full profile of its interactions and potential applications yet to be extensively documented in publicly available research. The foundational principles of supramolecular chemistry suggest that the unique structural characteristics of this molecule—specifically the N-phenethyl group and the 2,4-diphenyl substituents on the pyrrole ring—would likely govern its behavior in forming higher-order structures.

The planarity of the pyrrole ring, combined with the bulky phenyl and phenethyl groups, is expected to drive specific packing arrangements in the solid state, influenced by a combination of van der Waals forces, π-π stacking interactions between the aromatic rings, and C-H···π interactions. The absence of traditional hydrogen bond donors on the pyrrole nitrogen, which is substituted with the phenethyl group, means that the supramolecular assembly will be primarily dictated by these weaker, yet highly directional, non-covalent interactions.

Q & A

Q. What are the common synthetic routes for 1-phenethyl-2,4-diphenylpyrrole, and how can reaction yields be optimized?

  • Methodological Answer : Multi-component reactions (MCRs), such as one-pot coupling reactions catalyzed by natural hydroxyapatite, are highly efficient for synthesizing complex pyrrole derivatives . Optimization involves:
  • Catalyst selection (e.g., hydroxyapatite for eco-friendly synthesis).
  • Solvent polarity and temperature control to stabilize intermediates.
  • Substituent tailoring to direct regioselectivity .
    Traditional routes like the Paal-Knorr synthesis (using 1,4-diketones) or Van Leusen methods (furan-ammonia reactions) are also applicable but require strict anhydrous conditions .

Q. Which spectroscopic and computational techniques are critical for characterizing pyrrole derivatives?

  • Methodological Answer :
  • Experimental :
  • NMR for substituent positioning and ring protonation states.
  • FT-IR to identify functional groups (e.g., C–N stretches at ~3400 cm⁻¹).
  • X-ray diffraction for crystallographic validation of substituent geometry .
  • Computational :
  • Density Functional Theory (DFT) to model molecular geometries and electronic structures (e.g., HOMO-LUMO gaps) .
  • Vibrational frequency analysis (G4 method) achieves 94–100% accuracy compared to experimental data .

Q. How does the electronic structure of pyrrole derivatives influence their reactivity in electrophilic substitution?

  • Methodological Answer : The aromaticity of the pyrrole ring, maintained via resonance, directs electrophilic attacks to the α-positions. Substituents like phenyl groups alter reactivity:
  • Electron-donating groups (e.g., phenethyl) enhance ring electron density, favoring faster substitutions.
  • Steric hindrance from bulky substituents (e.g., diphenyl) can redirect reactivity to β-positions .

Advanced Research Questions

Q. How do quantum mechanical effects impact the surface interactions and mobility of pyrrole derivatives?

  • Methodological Answer : Quantum tunneling dominates the motion of pyrrole molecules on metal surfaces, defying classical diffusion models. Key findings include:
  • Scanning Tunneling Microscopy (STM) reveals "quantum motion" altering energy landscapes on Au(111) surfaces.
  • Internal molecular vibrations (e.g., ring puckering) couple with surface phonons, requiring hybrid quantum-classical simulations .

Q. What computational strategies elucidate the mechanistic role of transition metals in pyrrole synthesis?

  • Methodological Answer : DFT studies compare early (e.g., Ti) vs. late (e.g., Fe, Cr) transition metals:
  • Early metals : Form dianionic pyrrole intermediates (e.g., TiCl₂PyS) with back-donation to stabilize η⁵-coordination .
  • Late metals : Prefer neutral pyrrole ligands (18-electron complexes) with distinct bond alternation (1.38–1.42 Å vs. 1.34 Å in free pyrrole) .
    Table: Key differences in metal-pyrrole complexes:
Metal TypePyrrole ChargeCoordination ModeBack-Donation
Early (Ti)Dianionicη⁵Significant
Late (Cr)Neutralη⁵Minimal

Q. How can π-conjugation and substitution modulate the Excited-State Intramolecular Proton Transfer (ESIPT) in pyrrole-indole systems?

  • Methodological Answer :
  • π-Extension (e.g., β-ethoxycarbonyl substituents) stabilizes keto-enol tautomerism, red-shifting emission spectra.
  • Substituent effects : Electron-withdrawing groups (e.g., –CO₂Et) lower ESIPT energy barriers by 2–3 kcal/mol, validated via time-resolved fluorescence and TD-DFT .

Q. What alternative polymerization methods exist for pyrrole derivatives, and how are they characterized?

  • Methodological Answer :
  • Plasma-Induced Polymerization :
  • Atmospheric-pressure plasma jets oxidize pyrrole monomers to cations, forming conductive polypyrrole (PPy) films.
  • Conductivity : PPy synthesized via plasma shows 10⁻²–10⁻¹ S/cm, measured via four-point probe.
  • Morphology : SEM reveals nanoparticle aggregates (50–200 nm) .

Data Contradictions and Validation

Q. How can researchers resolve discrepancies between experimental and computational vibrational spectra?

  • Methodological Answer :
  • Calibration : Use high-level methods (e.g., G4) to match experimental FT-IR frequencies (94–100% accuracy) .
  • Anharmonic corrections : Apply scaling factors (0.95–0.98) to DFT-predicted frequencies for C–H stretches.

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